molecular formula C24H24N6O B10924635 3,6-dicyclopropyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10924635
M. Wt: 412.5 g/mol
InChI Key: PWNQRXKMXUTUCY-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. Molecular docking studies have shown that this compound can fit into the active sites of target proteins, thereby exerting its biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

IUPAC Name

3,6-dicyclopropyl-N-(1,5-dimethylpyrazol-4-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H24N6O/c1-14-20(13-25-29(14)2)27-24(31)18-12-19(15-8-9-15)26-23-21(18)22(16-10-11-16)28-30(23)17-6-4-3-5-7-17/h3-7,12-13,15-16H,8-11H2,1-2H3,(H,27,31)

InChI Key

PWNQRXKMXUTUCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6

Origin of Product

United States

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